Medicagenic acid

概要

説明

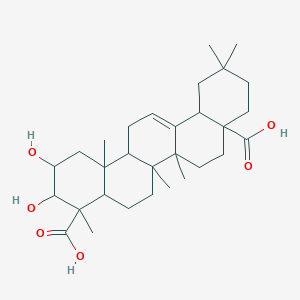

- カスタンゲニン(メディカゲニック酸)は、Herniaria glabra の根に含まれるトリテルペノイド化合物です。

- これはオレアナントリテルペノイドに属し、化学式はC30H46O6 です .

- カスタンゲニンは、メタノール、エタノール、DMSOなどの有機溶媒に可溶です。

- 融点は約380〜382℃(分解)で、白色からオフホワイトの固体として現れます。

- 歴史的に、カスタンゲニンは、アルファルファとして一般的に知られているMedicago sativa L. の根から単離されています .

- アルファルファは、広く栽培されている飼料作物であり、タンパク質、ビタミン、ミネラルが豊富で、高い栄養価を持っています。 長年にわたり、人間の健康と家畜の飼料として貴重な植物として使用されてきました .

作用機序

- カスタンゲニンがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。

- それは特定の分子標的や経路と相互作用する可能性がありますが、詳細な研究が必要です。

類似の化合物との比較

- カスタンゲニンは、オレアナントリテルペノイドに属します。

- 類似の化合物には、ヘデラゲニン、バヨゲニン、ソヤサポゲノール、ザンヒ酸などがあります。

- その独自性は、その特定の構造と生物活性にあります .

生化学分析

Biochemical Properties

Medicagenic acid interacts with various biomolecules in biochemical reactions. It is a product of the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton formed can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450 . This leads to the formation of different saponin compounds, characterized by the presence of hydroxyl or carboxyl groups located in specific positions of the triterpenic skeleton .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent fungistatic effects against several plant pathogens and human dermatophytes . It also has been reported to have a high autotoxic effect, significantly lowering seed germination rate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to have low enzyme inhibitory activities, with target enzymes including xanthine oxidase, collagenase, elastase, and tyrosinase . The specific mechanism of action of this compound involves its interaction with these enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound saponins exhibited the highest autotoxic effect and significantly lowered seed germination rate

Metabolic Pathways

This compound is involved in the metabolic pathways of triterpene saponin biosynthesis . It interacts with enzymes such as β-amyrin cyclase and various cytochromes P450 . These interactions can affect metabolic flux or metabolite levels.

準備方法

- カスタンゲニンは、Herniaria glabra の根から得られます。

- 特定の合成経路と工業的生産方法は、文献では広く文書化されていません。

化学反応の分析

- カスタンゲニンは、酸化、還元、置換などのさまざまな化学反応を起こします。

- これらの反応で使用される一般的な試薬や条件は、十分に文書化されていません。

- これらの反応から生成される主な生成物は、特定の反応条件によって異なります。

科学研究への応用

- カスタンゲニンは、その生物活性のために注目を集めています。

- それは、キサンチンオキシダーゼ、コラーゲナーゼ、エラスターゼ、チロシナーゼなどの酵素に対して、低い阻害活性を示します .

- 研究への応用には、以下のような可能性があります。

化学: さらなる化学修飾のための足場として。

生物学: 細胞プロセスへの影響を調査する。

医学: 治療的特性を探求する。

産業: 医薬品や化粧品における潜在的な応用。

科学的研究の応用

- Castanogenin has drawn attention due to its biological activities.

- It exhibits low inhibitory activity against enzymes such as xanthine oxidase, collagenase, elastase, and tyrosinase .

- Research applications include its potential use in:

Chemistry: As a scaffold for further chemical modifications.

Biology: Investigating its effects on cellular processes.

Medicine: Exploring its therapeutic properties.

Industry: Potential applications in pharmaceuticals or cosmetics.

類似化合物との比較

- Castanogenin belongs to the oleanane-type triterpenoids.

- Similar compounds include hederagenin, bayogenin, soyasapogenol, and zanhic acid.

- Its uniqueness lies in its specific structure and bioactivity .

特性

IUPAC Name |

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXIXSKISLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

599-07-5 | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

352 - 353 °C | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of medicagenic acid?

A: this compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol. [, ]

Q2: What is the chemical structure of this compound?

A: this compound is a pentacyclic triterpenoid, specifically a 2β,3β-dihydroxyolean-12-en-23,28-dioic acid. []

Q3: Are there any known spectroscopic data available for this compound?

A: Yes, researchers utilize various spectroscopic methods, including 1D and 2D NMR (1H, 13C, DEPT, COSY, TOCSY, NOESY, HSQC, and HMBC) and mass spectrometry (FAB-MS, ESI-MS/MS), to elucidate the structure of this compound and its derivatives. [, , , , ]

Q4: Does the position of the carboxylic group in this compound influence its reactivity?

A: Research suggests that the carboxylic group directly attached to the triterpenic core of this compound is less reactive than carboxylic groups present in the sugar moieties of other saponins, like soyasaponin I. This difference in reactivity was observed during ester formation in alcoholic solutions. []

Q5: What is the biological significance of this compound?

A: this compound is a prominent sapogenin found in various plant species, notably in the genus Medicago. It exhibits diverse biological activities, including antifungal, haemolytic, and potential anti-nutritional effects in monogastric animals. [, , , , ]

Q6: What is the relationship between the structure of this compound derivatives and their antifungal activity?

A: Studies indicate that the presence of free hydroxyl groups at specific positions on the aglycone moiety of this compound is crucial for its antifungal activity. Modifications like acetylation or methylation of these hydroxyl groups reduce the compound's efficacy against fungi like Sclerotium rolfsii. [, , ]

Q7: Does this compound play a role in alfalfa's resistance to pea aphids?

A: While some studies suggested a potential role for this compound in alfalfa's resistance to pea aphids, research evaluating aphid reproduction rates on alfalfa with varying this compound content found no correlation. This suggests that other factors might be more significant in conferring resistance. []

Q8: How does this compound content vary among different alfalfa varieties?

A: Significant variation in this compound content exists among alfalfa cultivars. Studies utilizing HPLC and bioassays demonstrated differences in this compound levels across Mexican, Spanish, and USA alfalfa varieties, highlighting the influence of genetic background on compound accumulation. []

Q9: Does cholesterol addition mitigate the anti-nutritional effects of this compound in animal feed?

A: Yes, supplementing diets containing high-medicagenic acid alfalfa products with cholesterol can ameliorate the negative effects on animal performance. For instance, adding 1% cholesterol to chick diets containing high-medicagenic acid alfalfa leaf protein concentrate restored growth performance comparable to low-medicagenic acid diets or those supplemented with ethanol-washed concentrate. [, ]

Q10: Are there any potential applications of this compound in combating plant pathogens?

A: Research suggests that this compound and its derivatives show promise as antifungal agents against various plant pathogens. Studies demonstrated the efficacy of this compound glycosides in inhibiting the growth of fungi like Fusarium oxysporum, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, highlighting their potential in crop protection strategies. [, , ]

Q11: Can this compound and its derivatives interact with pharmaceuticals in the bovine gastrointestinal system?

A: Yes, in vitro studies on bovine abomasal and duodenal tissues revealed that this compound, particularly at higher concentrations (100 μM), can synergistically enhance the contractile effects of pharmaceuticals like erythromycin, flunixin meglumine, and levamisole. This highlights the potential for interactions between this compound and commonly used drugs in livestock. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。